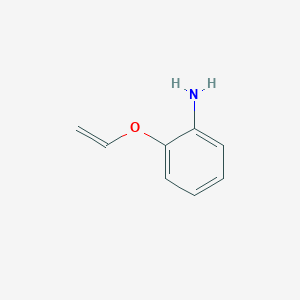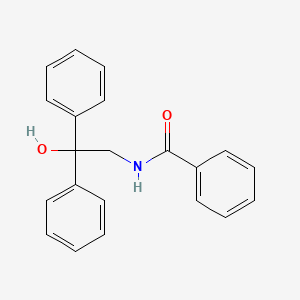
N-(2-hydroxy-2,2-diphenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-2,2-diphenylethyl)benzamide” is a chemical compound with the molecular weight of 317.39 .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2,2-diphenylethyl)benzamide” is represented by the InChI code1S/C21H19NO2/c23-20(17-10-4-1-5-11-17)22-16-21(24,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,24H,16H2,(H,22,23) . The compound crystallizes in the triclinic system with P-1 space group . Physical And Chemical Properties Analysis
“N-(2-hydroxy-2,2-diphenylethyl)benzamide” has a molecular weight of 317.4 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results.Wissenschaftliche Forschungsanwendungen
1. Antioxidant and Antibacterial Activities
- Summary of Application: This compound has been synthesized and tested for its antioxidant and antibacterial activities . It was compared with other benzamide compounds for these properties.
- Methods of Application: The compound was synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests . The antibacterial activity was tested against three gram-positive bacteria and three gram-negative bacteria .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The new compounds showed differing degrees of antibacterial activity .
2. Laccase Substrate
- Summary of Application: This compound is a laccase substrate, which can be used for derivatization of a large variety of substances with nucleophilic substituents .
- Methods of Application: The compound was used as a substrate in laccase-catalyzed reactions .
- Results or Outcomes: The substrate affinity of the enzyme is rather low (Km 0.7–1.4 mM) .
3. Industrial Use
- Summary of Application: This compound is used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Methods of Application: The specific methods of application in these industries are not detailed in the source .
- Results or Outcomes: The outcomes of its use in these industries are not specified in the source .
4. Drug Discovery
- Summary of Application: Amide compounds, including this one, have been used in drug discovery .
- Methods of Application: The specific methods of application in drug discovery are not detailed in the source .
- Results or Outcomes: The outcomes of its use in drug discovery are not specified in the source .
5. Malaria Parasite Inhibitor
- Summary of Application: This compound is a Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor .
- Methods of Application: The compound was used as an inhibitor in PfDHODH-catalyzed reactions .
- Results or Outcomes: The substrate affinity of the enzyme is rather low (Km 0.7–1.4 mM) .
6. Synthesis of Benzamides
- Summary of Application: This compound is used in the synthesis of benzamide derivatives .
- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results or Outcomes: A new, highly efficient and green solid acid catalyst was easily synthesized .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2,2-diphenylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(17-10-4-1-5-11-17)22-16-21(24,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,24H,16H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBABYJJEZERLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482882 |
Source


|
| Record name | N-(2-Hydroxy-2,2-diphenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,2-diphenylethyl)benzamide | |
CAS RN |
55275-59-7 |
Source


|
| Record name | N-(2-Hydroxy-2,2-diphenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



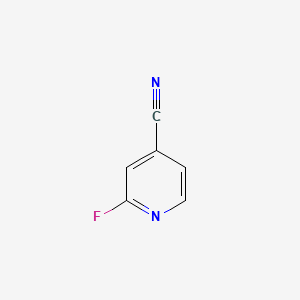
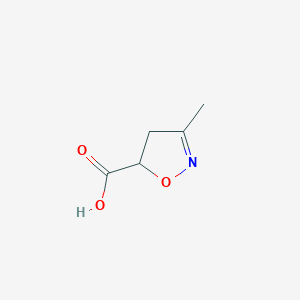


![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)
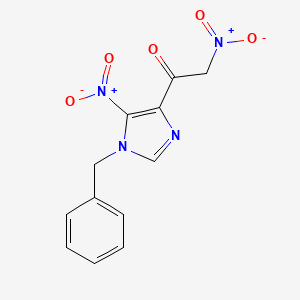
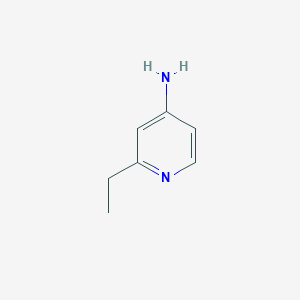

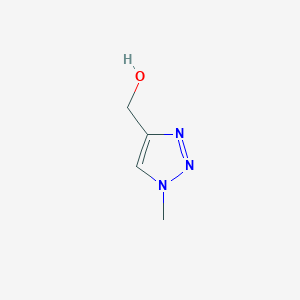
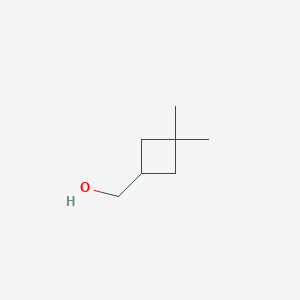
![Furo[3,2-c]pyridine](/img/structure/B1313802.png)
